Cas no 1251537-34-4 ((1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid)

1-アセチル-1,2,3,6-テトラヒドロピリジン-4-イルボロン酸は、有機合成化学において重要なボロン酸誘導体です。この化合物は、クロスカップリング反応(鈴木-宮浦カップリングなど)における効率的な中間体として利用可能であり、医薬品や機能性材料の合成に応用されます。アセチル基とテトラヒドロピリジン骨格を有する構造的特徴から、高い反応選択性と安定性を示します。特に、複雑な分子構築における位置選択的な官能基導入が可能となる点が利点です。取り扱い時はボロン酸の特性上、無水条件での保管が推奨されます。

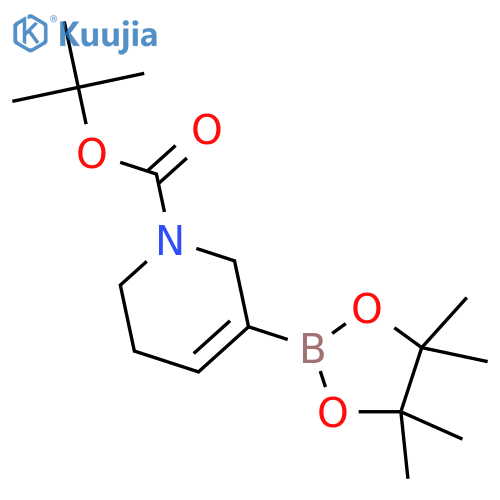

1251537-34-4 structure

商品名:(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

CAS番号:1251537-34-4

MF:C7H12BNO3

メガワット:168.986082077026

MDL:MFCD18427627

CID:2083589

PubChem ID:46940858

(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

- AB85857

- DB-120393

- B-(1-Acetyl-1,2,3,6-tetrahydro-4-pyridinyl)boronic acid

- (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronicacid

- (1-acetyl-3,6-dihydro-2H-pyridin-4-yl)boronic acid

- 1-acetyl-3,6-dihydro-2H-pyridin-4-ylboronic acid

- 1251537-34-4

- DTXSID901206117

- 1-ACETYL-1,2,3,6-TETRAHYDROPYRIDIN-4-YLBORONIC ACID

- EN300-191189

- SCHEMBL1709002

- BAC53734

-

- MDL: MFCD18427627

- インチ: InChI=1S/C7H12BNO3/c1-6(10)9-4-2-7(3-5-9)8(11)12/h2,11-12H,3-5H2,1H3

- InChIKey: UZTQRIAEVDHZBR-UHFFFAOYSA-N

- ほほえんだ: B(C1=CCN(CC1)C(=O)C)(O)O

計算された属性

- せいみつぶんしりょう: 169.0910234g/mol

- どういたいしつりょう: 169.0910234g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.8Ų

(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM206539-1g |

(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid |

1251537-34-4 | 95% | 1g |

$198 | 2024-08-03 | |

| Enamine | EN300-191189-1.0g |

(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid |

1251537-34-4 | 1g |

$199.0 | 2023-05-31 | ||

| Enamine | EN300-191189-0.25g |

(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid |

1251537-34-4 | 0.25g |

$393.0 | 2023-09-17 | ||

| Enamine | EN300-191189-0.1g |

(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid |

1251537-34-4 | 0.1g |

$376.0 | 2023-09-17 | ||

| Enamine | EN300-191189-10.0g |

(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid |

1251537-34-4 | 10g |

$855.0 | 2023-05-31 | ||

| Enamine | EN300-191189-2.5g |

(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid |

1251537-34-4 | 2.5g |

$838.0 | 2023-09-17 | ||

| Enamine | EN300-191189-1g |

(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid |

1251537-34-4 | 1g |

$428.0 | 2023-09-17 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100482-5g |

(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid |

1251537-34-4 | 95% | 5g |

¥3577.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1564365-1g |

(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid |

1251537-34-4 | 98% | 1g |

¥3034.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100482-500mg |

(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid |

1251537-34-4 | 95% | 500mg |

¥797.0 | 2024-04-25 |

(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

1251537-34-4 ((1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid) 関連製品

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1251537-34-4)(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):162.0/574.0